molecular formula C26H35ClN2O5 B602662 N-Desmethyl Ivabradine D6 HCl

N-Desmethyl Ivabradine D6 HCl

Cat. No.: B602662
M. Wt: 497.1 g/mol
InChI Key: MIIIKWNQFDQJGS-OTVKAUOOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac-N-desmethyl Ivabradine-d6 (hydrochloride) is a deuterated form of N-desmethyl ivabradine, an active metabolite of ivabradine. Ivabradine is a medication used to treat certain heart conditions by reducing the heart rate. The deuterated form, rac-N-desmethyl Ivabradine-d6 (hydrochloride), is primarily used as an internal standard in mass spectrometry for the quantification of N-desmethyl ivabradine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-N-desmethyl Ivabradine-d6 (hydrochloride) involves the deuteration of specific hydrogen atoms in the N-desmethyl ivabradine molecule. The process typically includes:

    Deuteration: Introduction of deuterium atoms into the molecule.

    Hydrochloride Formation: Conversion of the free base to its hydrochloride salt form.

Industrial Production Methods

Industrial production methods for rac-N-desmethyl Ivabradine-d6 (hydrochloride) are not extensively documented. the general approach involves large-scale deuteration and purification processes to ensure high purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

rac-N-desmethyl Ivabradine-d6 (hydrochloride) can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents.

    Reduction: Reaction with reducing agents.

    Substitution: Replacement of functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .

Scientific Research Applications

rac-N-desmethyl Ivabradine-d6 (hydrochloride) is widely used in scientific research, particularly in:

    Chemistry: As an internal standard in mass spectrometry for accurate quantification of N-desmethyl ivabradine.

    Biology: Studying the metabolic pathways and pharmacokinetics of ivabradine.

    Medicine: Researching the effects of ivabradine and its metabolites on heart conditions.

    Industry: Quality control and validation of ivabradine formulations

Comparison with Similar Compounds

Similar Compounds

    N-desmethyl Ivabradine: The non-deuterated form, used in similar applications.

    Ivabradine: The parent drug, used clinically to reduce heart rate.

    Ivabradine-d3: Another deuterated analog used for similar purposes.

Uniqueness

rac-N-desmethyl Ivabradine-d6 (hydrochloride) is unique due to its deuterated nature, which provides enhanced stability and precision in mass spectrometry analyses compared to its non-deuterated counterparts .

Properties

IUPAC Name

3-[1,1,2,2,3,3-hexadeuterio-3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N2O5.ClH/c1-30-22-11-17-6-9-28(26(29)14-18(17)12-23(22)31-2)8-5-7-27-16-20-10-19-13-24(32-3)25(33-4)15-21(19)20;/h11-13,15,20,27H,5-10,14,16H2,1-4H3;1H/t20-;/m1./s1/i5D2,7D2,8D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIIKWNQFDQJGS-OTVKAUOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CC(=O)N(CCC2=C1)CCCNCC3CC4=CC(=C(C=C34)OC)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])NC[C@H]1CC2=CC(=C(C=C12)OC)OC)C([2H])([2H])N3CCC4=CC(=C(C=C4CC3=O)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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